Bis-(4-methylsalicyl)cuprate
Overview
Description
Bis-(4-methylsalicyl)cuprate is a chemical compound with the molecular formula C16H12CuO6 and a molecular weight of 363.81 g/mol . It is a cuprate, which means it contains copper in its structure. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
The synthesis of Bis-(4-methylsalicyl)cuprate typically involves the reaction of 4-methylsalicylic acid with a copper salt under specific conditions. One common method involves dissolving 4-methylsalicylic acid in a suitable solvent, such as ethanol, and then adding a copper salt, such as copper(II) acetate. The reaction mixture is then heated under reflux conditions for several hours to ensure complete reaction. After cooling, the product is filtered, washed, and dried to obtain this compound .
Chemical Reactions Analysis
Bis-(4-methylsalicyl)cuprate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different copper oxidation states.
Reduction: It can be reduced to lower oxidation states of copper.
Scientific Research Applications
Bis-(4-methylsalicyl)cuprate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: This compound is used in the production of advanced materials, including superconductors and other electronic materials
Mechanism of Action
The mechanism of action of Bis-(4-methylsalicyl)cuprate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The copper ion in the compound plays a crucial role in these interactions, often participating in redox reactions that modulate the activity of target molecules .
Comparison with Similar Compounds
Bis-(4-methylsalicyl)cuprate can be compared with other cuprates and similar compounds, such as:
Bis-(4-methylsalicyl)nickelate: Similar structure but contains nickel instead of copper.
Bis-(4-methylsalicyl)zincate: Contains zinc instead of copper.
Bis-(4-methylsalicyl)ferrate: Contains iron instead of copper. These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different metal ions present
Properties
IUPAC Name |
copper;2-carboxy-5-methylphenolate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNOYLOVPVSBPA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)[O-].CC1=CC(=C(C=C1)C(=O)O)[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14CuO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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